2-(1-(Cyclopropylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
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Description
2-(1-(Cyclopropylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H17N3O3S2 and its molecular weight is 339.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research has focused on the synthesis of 1,3,4-oxadiazole bearing compounds due to their biological activities. A series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides have been synthesized and screened against butyrylcholinesterase (BChE) enzyme. Molecular docking studies were performed to understand ligand-BChE binding affinity, highlighting the importance of amino acid residues such as Gly116, His438, Tyr332, and Ser198 for ligand stabilization in the binding site (Khalid et al., 2016).
Antimicrobial Activity
N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and demonstrated moderate to potent antimicrobial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Anticancer Properties
A study on the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids revealed their promising anticancer agents' potential. The synthesized compounds showed low IC50 values, indicating strong anticancer activity relative to doxorubicin, a reference compound (Rehman et al., 2018).
Antibacterial Potentials
The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores was undertaken to evaluate their antibacterial potentials. One compound, in particular, showed significant growth inhibition of several bacterial strains, marking it as a potent growth inhibitor (Iqbal et al., 2017).
Antibacterial and Anti-enzymatic Potential
A series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been synthesized and evaluated for their antibacterial and anti-enzymatic potential. The study highlights the cytotoxic behavior of synthesized molecules through hemolytic study (Nafeesa et al., 2017).
Properties
IUPAC Name |
2-(1-cyclopropylsulfonylpiperidin-3-yl)-5-thiophen-3-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c18-22(19,12-3-4-12)17-6-1-2-10(8-17)13-15-16-14(20-13)11-5-7-21-9-11/h5,7,9-10,12H,1-4,6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSKRRLQPWQEPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2CC2)C3=NN=C(O3)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.